N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c19-11(16-7-9-3-1-6-20-9)10-8-21-13(17-10)18-12-14-4-2-5-15-12/h1-6,8H,7H2,(H,16,19)(H,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZHMULREBABGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the thiazole-4-carboxamide. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:
Furan-2-ylmethylamine Synthesis: This can be achieved through the reduction of furfural using suitable reducing agents such as sodium borohydride.
Thiazole-4-carboxamide Synthesis: This involves the cyclization of thiazole derivatives with appropriate carboxylic acid derivatives.
Coupling Reaction: The final step involves the coupling of the furan-2-ylmethylamine with the thiazole-4-carboxamide using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency of the final product. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution Reactions: The pyrimidinylamino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution Reactions: Nucleophiles like ammonia (NH3) and amines can be used, often in the presence of a base such as triethylamine (Et3N).
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted pyrimidinylamino derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole ring linked to a pyrimidine moiety and a furan group. It has garnered interest for its potential biological activities, especially as an enzyme inhibitor, making it valuable in drug development and medicinal chemistry.
Molecular Structure and Properties
this compound has the molecular formula C13H11N5O2S and a molecular weight of 301.32. It is composed of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize it.
Synthesis
The synthesis of this compound involves several chemical reaction steps, typically conducted at room temperature or slightly elevated temperatures, with purification techniques such as recrystallization or chromatography to isolate the final product.
Scientific Applications
this compound has shown promise in studies investigating its role as an enzyme inhibitor, which may lead to therapeutic applications. The compound's mechanism of action involves interactions with molecular targets like enzymes or receptors, modulating biochemical pathways and influencing cellular processes such as signal transduction and gene expression.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights structural differences and similarities between the target compound and selected analogs from the literature:
Key Observations :
- Thiazole Position : The target compound’s carboxamide at position 4 contrasts with Dasatinib and Compound 8 (position 5), which may alter binding orientation in biological targets.
- Pyrimidine Substituents: The unsubstituted pyrimidin-2-ylamino group in the target compound differs from the chloro-methylpyrimidine in Compound 8 and the piperazinyl group in Dasatinib, impacting electronic properties and target affinity.
Yield and Purity Trends :
- Bulky or electron-deficient substituents (e.g., 4-bromobenzoyl in Compound 35, ) correlate with lower yields (22%) due to steric hindrance .
- The furan-2-ylmethyl group in the target compound may present moderate synthetic challenges, with yields likely dependent on coupling efficiency and purification methods.
Physicochemical and Pharmacological Implications
- Solubility : The furan substituent’s polarity may enhance aqueous solubility compared to hydrophobic aryl groups (e.g., Compound 8). However, it may also increase susceptibility to oxidative metabolism.
- Binding Interactions: The pyrimidin-2-ylamino group can act as a hydrogen-bond donor/acceptor, analogous to Dasatinib’s pyrimidine-piperazine motif, which targets ATP-binding pockets in kinases .
- Stability : Compounds with methoxy or halogenated aromatic groups (e.g., Compound 8, Acotiamide) often exhibit improved metabolic stability compared to heteroaromatic systems .
Biological Activity
N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 301.32 g/mol. The compound features a thiazole ring, a pyrimidine moiety, and a furan group, which contribute to its pharmacological properties. Its structure allows for interactions with various biological targets, making it a valuable candidate for drug development .
Antimicrobial Activity
Research indicates that compounds with thiazole and pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, compounds similar to this compound have been tested against pathogens like Staphylococcus aureus and Candida albicans, revealing promising results .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | E. faecalis | 100 μg/mL |
| Compound 2 | C. albicans | 3.92–4.01 mM |
| Compound 3 | A. niger | 4.01–4.23 mM |
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. The compound's ability to modulate enzyme activity can influence critical biochemical pathways, such as those involved in cancer progression and microbial resistance. For example, studies have indicated that similar thiazole derivatives can inhibit topoisomerase IV in bacteria without affecting human topoisomerase II, suggesting a selective action that minimizes toxicity .
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within cells. This interaction can lead to the modulation of signal transduction pathways and gene expression, ultimately affecting cellular processes such as proliferation and apoptosis .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- Antibacterial Activity Study : A study demonstrated that certain thiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, with MIC values comparable to established antibiotics .
- Antifungal Activity Research : Another study highlighted the antifungal efficacy of thiazole compounds against Candida species, showcasing their potential in treating fungal infections .
- Enzyme Inhibition Investigation : Research revealed that specific derivatives could inhibit bacterial DNA gyrase, providing insights into their mechanism as potential antimicrobial agents .
Q & A
Q. What synthetic methodologies are most effective for preparing N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, and how can yield and purity be optimized?
Methodological Answer: The synthesis of thiazole-carboxamide derivatives typically involves coupling reactions between carboxylic acid precursors and amines. For example:
- Step 1: Prepare the thiazole-4-carboxylic acid intermediate via cyclization of a thioamide and α-haloketone under acidic/basic conditions.
- Step 2: Activate the carboxylic acid using coupling reagents like HBTU or HATU in DMF, followed by reaction with furan-2-ylmethylamine ().
- Step 3: Introduce the pyrimidin-2-ylamino group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling ().
Optimization Tips: - Use HPLC-guided purification (e.g., C18 columns, acetonitrile/water gradients) to achieve >95% purity (compounds 32–36 in ).
- Adjust reaction stoichiometry (e.g., 1.2:1 amine:acid ratio) and temperature (room temp. vs. reflux) to improve yields (compounds 58–61 in ).
- Monitor intermediates via ESI-MS and ¹H NMR to confirm structural integrity ().
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using coupling patterns (e.g., pyrimidine protons at δ 8.5–9.0 ppm, furan protons at δ 6.3–7.4 ppm) and compare with analogous compounds (e.g., compound 58 in ).
- ESI-MS: Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm mass error.
- X-ray Crystallography: Use SHELX suite (SHELXL for refinement) to resolve ambiguities in stereochemistry or hydrogen bonding (). For example, SHELXL refinement of thiazole derivatives achieves R-factors <0.05 with high-resolution data (≤1.0 Å).
Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for in vitro assays?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm). For example, compounds 32–36 () showed retention times (tR) of 8–12 min under gradient elution (10–90% acetonitrile/water).
- Acceptable Purity: ≥95% for biological screening (e.g., compound 58 in had 98% purity).
- LC-MS: Combine retention time with mass spectral data to detect trace impurities (e.g., unreacted starting materials).
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT-calculated NMR shifts)?
Methodological Answer:
- Step 1: Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) and tautomeric states (e.g., pyrimidine ring protonation).
- Step 2: Validate computational models using high-resolution X-ray structures (SHELXL-refined) to ensure accurate geometries ().
- Step 3: Compare with structurally characterized analogs (e.g., compound 61 in had a 0.3 ppm deviation between experimental and calculated ¹H NMR shifts).
Q. What experimental strategies are recommended to evaluate the biological activity of this compound, particularly against kinase targets?
Methodological Answer:
- Kinase Inhibition Assays: Use FRET-based or ADP-Glo™ assays (). For example, BMS-354825 (Dasatinib) inhibited Src/Abl kinases with IC50 <1 nM via ATP-binding site competition ().
- Cellular Assays: Test antiproliferative activity in leukemia (e.g., K562 cells) with dose-response curves (0.1–10 µM).
- Molecular Docking: Align the compound’s pyrimidine and thiazole moieties with kinase hinge regions (e.g., PDB: 2GQG) using AutoDock Vina.
Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s activity, and how can researchers design experiments to study this?
Methodological Answer:
- Stereoisomer Synthesis: Use chiral auxiliaries or enantioselective catalysis (e.g., compound 59 (S-isomer) vs. 60 (R-isomer) in had 6% vs. 17% yields).
- Biological Testing: Compare IC50 values of enantiomers in kinase assays. For example, compound 59 showed 10-fold lower activity than 60 due to steric clashes in the binding pocket.
- Circular Dichroism (CD): Confirm enantiomeric excess (≥95% ee) for structure-activity relationship (SAR) studies.
Q. What strategies mitigate low solubility or stability during in vivo studies?
Methodological Answer:
- Formulation: Use co-solvents (e.g., 10% DMSO + 30% PEG-400) or nanoemulsions ().
- Stability Assays: Perform LC-MS stability tests in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours.
- Prodrug Design: Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance bioavailability (compound 68 in had 67% yield after deprotection).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
